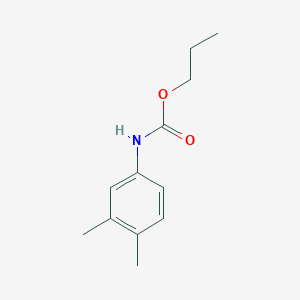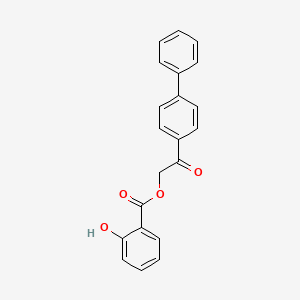
2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate: is an organic compound that belongs to the class of esters It is structurally characterized by the presence of a biphenyl group attached to an oxoethyl group, which is further esterified with 2-hydroxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl quinones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl 2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry: 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and oxidoreductases .
Medicine: The compound’s structural similarity to certain pharmacophores makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the formulation of specialty chemicals, including UV filters and stabilizers for polymers .
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active biphenyl-4-yl-2-oxoethanol and 2-hydroxybenzoic acid. These metabolites can further participate in various biochemical pathways, exerting their effects through interactions with proteins and other biomolecules .
Comparison with Similar Compounds
2-(Biphenyl-4-yl)-2-hydroxyethyl 2-hydroxybenzoate: A reduced form of the compound with a hydroxyl group instead of an oxo group.
2-(Biphenyl-4-yl)-2-oxoethyl 4-hydroxybenzoate: An isomer with the hydroxyl group in a different position on the benzoate moiety.
Uniqueness: 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its biphenyl moiety provides rigidity and planarity, while the ester and oxo groups offer sites for chemical modifications and interactions .
Properties
CAS No. |
4347-80-2 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C21H16O4/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI Key |
PTEGBOQTRCNNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)




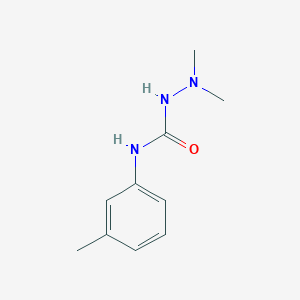
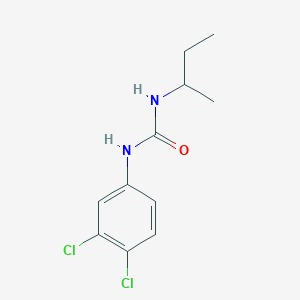
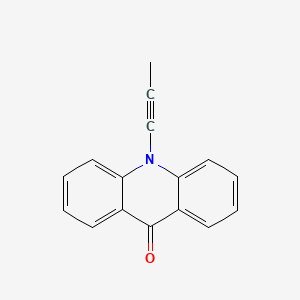
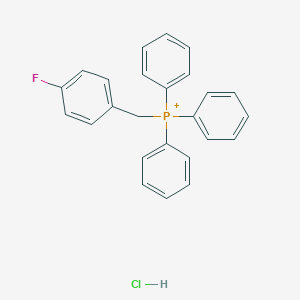
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)

